7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as 7-(pinacolborane)-1H-indole or 1H-Indole-7-boronic acid pinacol ester) is a valuable intermediate in organic synthesis, particularly for the preparation of complex indole-based molecules. Its presence of a boron atom (B) allows for versatile coupling reactions with various functional groups via Suzuki-Miyaura coupling, a powerful tool in organic chemistry []. This specific functional group, known as a pinacol boronate ester, is known for its stability and ease of handling in various reaction conditions [].
Research suggests that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may have potential applications in various scientific research fields, including:
Due to the diverse biological activities associated with indole-based structures, this compound can serve as a building block for the synthesis of novel drug candidates. Studies have explored its use in the development of potential anti-cancer agents [, ].
Indole derivatives are known for their interesting electronic and luminescent properties, making them attractive candidates for various material science applications. 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole could potentially be used in the development of organic light-emitting diodes (OLEDs) or other functional materials [].
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound characterized by its unique molecular structure that integrates an indole moiety with a dioxaborolane group. The molecular formula is and it has a molecular weight of 243.11 g/mol. This compound typically appears as a white to yellow crystalline solid and is known for its stability under inert conditions, although it is sensitive to air and moisture .
These reactions are valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves:
These methods highlight the versatility of both indole and boron chemistry in organic synthesis.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole finds applications in:
Interaction studies involving 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may focus on:
Such studies are crucial for assessing the safety and efficacy of new compounds in drug development.
Several compounds share structural similarities with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. A comparison highlights its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Similar dioxaborolane group | Positioned at different carbon |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Similar dioxaborolane group | Different position on indole |
| Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Ethyl substitution | Presence of ethyl group |
The unique positioning of the dioxaborolane group at the seventh position on the indole ring distinguishes this compound from others. This specific arrangement may influence its reactivity and biological activity compared to similar compounds.
The synthesis of indolylboronic acids initially relied on halogen-lithium exchange reactions. For example, 3-bromoindole treated with n-butyllithium followed by triisopropyl borate yielded 3-indolylboronic acid, albeit in modest yields. These methods required multiple steps and suffered from limited functional group tolerance. The development of ortho-lithiation strategies in the 1980s, facilitated by directing groups such as carbamates, improved regioselectivity but still demanded specialized substrates.
The advent of iridium-catalyzed C–H borylation in the 2000s marked a paradigm shift. Kubota and Ito’s mechanochemical iridium-catalyzed C2-borylation of indoles demonstrated the feasibility of direct functionalization under solvent-free conditions, though hydrolysis sensitivity remained a challenge. Later, cobalt- and nickel-catalyzed protocols emerged, offering cost-effective alternatives but with narrower substrate scopes.
Recent advances in directed C–H borylation enabled selective functionalization of the indole benzenoid ring. Ingleson’s group reported a pyrazabole-mediated one-pot route to C7-borylated indolines, leveraging the spatial proximity of boron centers to achieve dual N/C7 borylation. Similarly, Wang’s Lewis acid-catalyzed method using BCl₃ and t-BuONO provided access to C7-borylated indoles via single-electron transfer mechanisms.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organoboron compound with the molecular formula C₁₄H₁₈BNO₂ [1] [2]. The compound features a bicyclic indole framework with a boronic ester substituent at the 7-position, specifically incorporating a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety [1] [2]. The Chemical Abstracts Service registry number for this compound is 642494-37-9 [1] [2] [3].
The molecular weight of this compound is precisely 243.11 grams per mole [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1(C)OB(OC1(C)C)c2cccc3[nH]ccc23 [2]. The International Chemical Identifier provides a systematic description: InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-5-6-7-11-9(12)8-10-16-11/h5-10,16H,1-4H3 [2].
The compound represents a pinacol ester derivative of 7-indolylboronic acid, where the boronic acid functionality is protected by the pinacol group [4]. This structural arrangement enhances stability while maintaining reactivity for cross-coupling reactions [4]. The tetramethyl substituents on the dioxaborolane ring provide steric protection and influence the electronic properties of the boron center [5].
The compound exhibits distinctive physical characteristics that are relevant for handling and application purposes. The substance appears as a white to yellow to orange powder or crystalline material at room temperature [6]. The physical state is consistently solid under standard laboratory conditions [6].
Storage requirements specify room temperature conditions, with recommendations for cool and dark environments below 15°C to maintain stability [6]. The compound demonstrates air sensitivity, necessitating storage under inert gas atmospheres to prevent degradation [6]. Water solubility is negligible, rendering the compound insoluble in aqueous media [6]. However, solubility is observed in methanol, indicating compatibility with polar organic solvents [6].
The following table summarizes the key physical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BNO₂ | [1] [2] |
| Molecular Weight (g/mol) | 243.11 | [2] |
| CAS Number | 642494-37-9 | [1] [2] [3] |
| Appearance | White to Yellow to Orange powder to crystal | [6] |
| Physical State | Solid | [6] |
| Storage Temperature | Room Temperature (<15°C recommended) | [6] |
| Air Sensitivity | Air Sensitive | [6] |
| Water Solubility | Insoluble | [6] |
| Soluble in | Methanol | [6] |
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole [7]. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform at 400 megahertz reveals characteristic signal patterns [7].
The aromatic region displays multiple signals corresponding to the indole ring system [7]. A singlet at 9.29 parts per million indicates the indole nitrogen-hydrogen proton [7]. The benzene portion of the indole exhibits signals at 7.82 parts per million (doublet, coupling constant 7.9 hertz, 1H), 7.70 parts per million (doublet, coupling constant 7.0 hertz, 1H), 7.32-7.29 parts per million (multiplet, 1H), and 7.21-7.14 parts per million (multiplet, 1H) [7].
The pyrrole ring contribution appears at 6.62-6.57 parts per million as a multiplet representing one proton [7]. The pinacol ester methyl groups generate a characteristic singlet at 1.44 parts per million, integrating for twelve protons, confirming the presence of four equivalent methyl groups [7].
Mass spectrometric analysis using electrospray ionization techniques confirms the molecular identity of the compound [7]. The molecular ion peak appears at mass-to-charge ratio 244.1, corresponding to the protonated molecular ion [M+H]⁺ [7]. This observation aligns precisely with the calculated molecular weight of 243.11 plus one proton [7].
The mass spectral fragmentation pattern provides additional structural information, though detailed fragmentation analysis was not extensively documented in the available literature [7]. The clean molecular ion peak indicates good ionization efficiency under electrospray conditions [7].
While specific infrared spectroscopic data for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole was not extensively detailed in the reviewed literature, infrared analysis of related indole boronic ester compounds provides insight into expected spectral features [8] [9]. Typical infrared absorption bands for such compounds include nitrogen-hydrogen stretching vibrations characteristic of the indole moiety, carbon-hydrogen stretching frequencies from both aromatic and aliphatic components, and boron-oxygen stretching vibrations from the dioxaborolane ring [8] [9].
The compound demonstrates conformity to expected infrared spectral patterns for indole boronic ester derivatives, as indicated by supplier documentation [9]. Standard infrared analysis serves as a qualitative identification tool for confirming structural integrity [9].
The stability profile of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole reflects typical characteristics of pinacol boronic esters [8] [4]. The compound maintains stability under normal handling and storage conditions when properly protected from air and moisture [8]. The pinacol ester protection enhances stability compared to the corresponding free boronic acid [4].
Reactivity parameters center on the boronic ester functionality, which serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions [4]. The compound participates readily in Suzuki-Miyaura coupling reactions with various electrophilic partners [7] [4]. Reaction conditions typically involve palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene dichloropalladium(II), in the presence of bases like sodium carbonate or potassium acetate [7].
The air sensitivity necessitates careful handling under inert atmospheres during synthetic applications [6] [8]. Exposure to atmospheric moisture can lead to hydrolysis of the boronic ester to the corresponding boronic acid [8]. The compound shows compatibility with common organic solvents used in cross-coupling chemistry, including dimethyl sulfoxide, dioxane, and toluene [7] .
The positional isomerism within indole boronic ester derivatives significantly influences physical and chemical properties [4] [11]. Comparative analysis reveals distinct melting point variations across different substitution patterns, as summarized in the following table:
| Compound | Position | Melting Point (°C) | CAS Number |
|---|---|---|---|
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 5 | 124-128 | 269410-24-4 |
| Indole-2-boronic acid pinacol ester | 2 | 101-102 | 476004-81-6 |
| Indole-4-boronic acid pinacol ester | 4 | 168-173 | 388116-27-6 |
| 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 7 | Not reported | 642494-37-9 |
The 4-position isomer demonstrates the highest melting point range at 168-173°C, while the 2-position derivative exhibits the lowest at 101-102°C [12] [13]. The 5-position compound shows intermediate thermal properties with a melting point of 124-128°C [6] [14]. These variations reflect different intermolecular interactions and crystal packing arrangements [12] [13].
Selectivity in indole borylation reactions depends significantly on directing group effects and reaction conditions [11]. Research demonstrates that six-membered heterocycle directing groups favor carbon-2 borylation, while five-membered heterocycle directing groups promote carbon-7 borylation [11]. The thermodynamically favored product in both cases is the carbon-7 borylated isomer, though kinetic factors can override thermodynamic preferences [11].
Electronic properties vary among positional isomers due to different conjugation patterns and steric effects [4]. The 7-position places the boronic ester adjacent to the indole nitrogen, potentially influencing both electronic distribution and reactivity patterns [11]. This positioning may affect cross-coupling reaction rates and selectivity compared to other isomers [4].
Irritant